molecular formula C19H20N2S B285950 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine

6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine

Cat. No. B285950
M. Wt: 308.4 g/mol
InChI Key: BCRUDHHSOMBJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine, also known as DMTQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects. DMTQ belongs to the class of thienoquinolines and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that plays a role in the regulation of neuronal excitability. 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine may enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects
6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has been shown to have various biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective properties, 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as rheumatoid arthritis. 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has also been shown to have analgesic effects and may be beneficial in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine in lab experiments is its high potency. 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has been shown to be effective at low doses, which can be beneficial in reducing the amount of compound needed for experiments. One limitation of using 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine. One area of research is the development of more efficient synthesis methods for 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine. Another area of research is the investigation of the potential therapeutic effects of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine in other neurological and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine and its effects on the GABAergic system.

Synthesis Methods

The synthesis of 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine involves the reaction of 2-phenyl-3,4-dihydrothieno[2,3-b]quinoline with dimethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a solvent such as ethanol. The yield of the synthesis is typically around 50%.

Scientific Research Applications

6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has been studied for its potential therapeutic effects in various scientific research applications. One study found that 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has anticonvulsant properties and may be useful in the treatment of epilepsy. Another study found that 6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine has neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

6,6-dimethyl-2-phenyl-7,8-dihydro-5H-thieno[2,3-b]quinolin-3-amine

InChI

InChI=1S/C19H20N2S/c1-19(2)9-8-15-13(11-19)10-14-16(20)17(22-18(14)21-15)12-6-4-3-5-7-12/h3-7,10H,8-9,11,20H2,1-2H3

InChI Key

BCRUDHHSOMBJRT-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(C1)C=C3C(=C(SC3=N2)C4=CC=CC=C4)N)C

Canonical SMILES

CC1(CCC2=NC3=C(C=C2C1)C(=C(S3)C4=CC=CC=C4)N)C

Origin of Product

United States

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